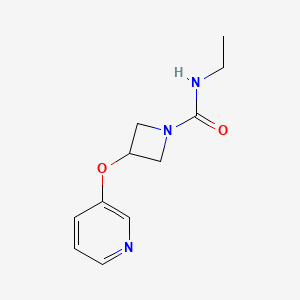

N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Description

N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic small molecule featuring a four-membered azetidine ring substituted with a pyridin-3-yloxy group at the 3-position and an ethyl carboxamide moiety at the 1-position.

Synthesis of analogous azetidine carboxamides, as described in , typically involves palladium-catalyzed C-H activation or copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") . For example, N-[2-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl]azetidine-1-carboxamide (compound 19) was synthesized via a two-step process involving triphosgene-mediated carboxamide formation and subsequent click chemistry with benzyl azide .

Properties

IUPAC Name |

N-ethyl-3-pyridin-3-yloxyazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-2-13-11(15)14-7-10(8-14)16-9-4-3-5-12-6-9/h3-6,10H,2,7-8H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFNDTAZCMSIQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CC(C1)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves the formation of the azetidine ring followed by the introduction of the pyridin-3-yloxy group. One common method for synthesizing azetidines is through the cyclization of appropriate precursors under basic or acidic conditions. For instance, the reaction of N-ethyl-3-aminopropanol with a suitable electrophile can lead to the formation of the azetidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxylic acid, while reduction may produce N-ethyl-3-(pyridin-3-yloxy)azetidine .

Scientific Research Applications

Inhibition of NAMPT

N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been identified as a potent inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). This inhibition is crucial because cancer cells often exhibit elevated NAMPT levels, which contribute to their high NAD+ turnover and energy requirements.

Case Study: Cancer Treatment

Research indicates that NAMPT inhibitors can deplete intracellular NAD+ levels, leading to apoptosis in tumor cells. For instance, studies have shown that small-molecule NAMPT inhibitors induce tumor cell death and inhibit tumor growth in xenograft models, demonstrating their potential as anticancer agents .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, making it a candidate for treating various inflammatory diseases. By selectively inhibiting NAMPT in lymphocytes, this compound can reduce autoimmune disease progression.

Case Study: Rheumatoid Arthritis

In experimental models of rheumatoid arthritis, the administration of NAMPT inhibitors has shown promising results in ameliorating disease symptoms by blocking lymphocyte expansion .

Neuroprotective Effects

Emerging research suggests that derivatives of azetidine compounds may possess neuroprotective effects. This compound's structural characteristics could be leveraged to develop treatments for neurodegenerative disorders.

Case Study: Epilepsy Models

In animal models of epilepsy, compounds related to this structure have been tested for their ability to increase latency in seizure onset, indicating potential anxiolytic and anticonvulsant properties .

Mechanism of Action

The mechanism of action of N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table highlights key differences between N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide and related compounds:

Key Observations:

Ring Size and Strain: The azetidine core in the target compound introduces significant ring strain compared to the six-membered piperidine in ’s analog. This strain may enhance binding affinity to rigid enzymatic pockets but reduce metabolic stability .

Substituent Effects :

- The ethyl carboxamide group in the target compound likely increases lipophilicity compared to the methoxyphenyl group in ’s analog, which may improve membrane permeability but reduce aqueous solubility.

- The pyridin-3-yloxy moiety, common to both compounds, facilitates hydrogen bonding via the pyridine nitrogen, a critical feature for interactions with biological targets such as kinases or GPCRs .

Synthetic Accessibility :

Hypothetical Pharmacological Profiles

While pharmacological data for the target compound are unavailable, insights can be extrapolated from related structures:

Biological Activity

N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing heterocycle. The presence of a pyridinyl group and a carboxamide functional group contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 235.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | [insert CAS number] |

The mechanism of action for this compound involves its interaction with specific molecular targets, notably enzymes and receptors. It is believed to modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and enzymes associated with inflammatory responses. This modulation may position the compound as a candidate for treating inflammatory diseases .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. Additionally, it has demonstrated the ability to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammation.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. Preliminary findings suggest that this compound has selective cytotoxic effects against certain cancer cells while sparing normal cells, indicating a favorable therapeutic window. For example, in studies involving breast cancer cell lines, IC50 values were observed in the low micromolar range, suggesting potent activity against tumor cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridinyl group and variations in the length of the ethyl chain have shown significant effects on potency and selectivity. For instance, analogs with longer alkyl chains exhibited enhanced binding affinity to target receptors, thereby increasing their anti-inflammatory efficacy .

Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in a murine model of arthritis. The results demonstrated a significant reduction in joint swelling and inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential as a therapeutic agent for inflammatory diseases .

Study 2: Cancer Cell Line Testing

Another investigation focused on the compound's effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The study reported that treatment with this compound led to increased apoptosis rates in these cell lines, correlating with elevated levels of caspase activation and PARP cleavage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide, and how can reaction yields be improved?

- Methodology : Synthesis typically involves coupling azetidine-carboxamide derivatives with pyridin-3-yloxy groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, analogs like 3-(m-toluoxy)azetidine-1-carboxamide are synthesized using tert-butyl carbamate intermediates . Optimize reaction conditions (e.g., solvent polarity, temperature, and catalysts) to enhance regioselectivity. Monitor intermediates using TLC or LC-MS to isolate high-purity products.

Q. How can structural confirmation of this compound be achieved?

- Methodology : Combine spectroscopic techniques:

- NMR : Assign protons in the azetidine ring (δ ~3.5–4.5 ppm) and pyridin-3-yloxy group (aromatic protons at δ ~7.0–8.5 ppm) .

- X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated for structurally related compounds like (S)-3-hydroxy-N-(2-((2-hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)azetidine-1-carboxamide .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₅N₃O₂).

Q. What safety protocols are recommended for handling this compound?

- Guidelines : Follow general azetidine safety practices:

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its selectivity?

- Methodology :

- Receptor binding assays : Screen against GPCRs (e.g., beta-1 adrenergic receptors) using radioligand displacement, as seen in studies of G protein-biased ligands .

- Cellular functional assays : Measure cAMP accumulation or β-arrestin recruitment to assess biased signaling .

- Selectivity panels : Test against off-target receptors (e.g., serotonin, dopamine receptors) to rule out cross-reactivity.

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Approaches :

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the pyridine ring to reduce oxidative metabolism .

- In vitro assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., azetidine ring oxidation).

- Prodrug design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance bioavailability .

Q. How can analytical methods be developed to quantify this compound in plasma or tissue samples?

- Methodology :

- LC-MS/MS : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) and ionization settings (ESI+ mode) for sensitivity. Use deuterated analogs as internal standards.

- Validation : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%) per FDA guidelines .

Q. What computational models predict the pharmacokinetic properties of this compound?

- Tools :

- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolism .

- QSAR models : Corrogate logP, polar surface area, and hydrogen-bond donors with bioavailability .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported receptor affinities for azetidine-carboxamide derivatives?

- Resolution :

- Assay standardization : Compare protocols (e.g., cell lines, ligand concentrations). For example, beta-1 adrenergic receptor affinity varies with membrane preparation methods .

- Meta-analysis : Pool data from multiple studies using Bayesian statistics to identify outliers.

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.